3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoic acid
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Overview
Description
3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoic acid is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoic acid typically involves the reaction of 3,4-dimethyl-1H-pyrazole with a suitable propanoic acid derivative. One common method is the condensation reaction between 3,4-dimethyl-1H-pyrazole and 3-bromopropanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-dimethyl-1H-pyrazol-5-yl)acetic acid
- 3-(3,4-dimethyl-1H-pyrazol-5-yl)butanoic acid
- 3-(3,4-dimethyl-1H-pyrazol-5-yl)pentanoic acid
Uniqueness
Compared to similar compounds, 3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoic acid is unique due to its specific propanoic acid moiety, which influences its chemical reactivity and biological activity. The presence of the propanoic acid group can enhance its solubility and facilitate its interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H12N2O2 |
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Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoic acid |
InChI |
InChI=1S/C8H12N2O2/c1-5-6(2)9-10-7(5)3-4-8(11)12/h3-4H2,1-2H3,(H,9,10)(H,11,12) |
InChI Key |
FVVLUTXXHDGTHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1CCC(=O)O)C |
Origin of Product |
United States |
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